
5-Brom-4,6-dimethylnicotinonitril
Übersicht
Beschreibung
5-Bromo-4,6-dimethylnicotinonitrile (5-Br-4,6-DMNN) is an important organic compound used in a variety of scientific applications. It is a derivative of nicotinonitrile, which is a structural analog of nicotine, and is often used in organic synthesis and as an intermediate in the production of other compounds. 5-Br-4,6-DMNN has been studied extensively for its biochemical and physiological effects, and its use in laboratory experiments has been demonstrated.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brom-4,6-dimethylnicotinonitril: dient als vielseitiger Vorläufer in der organischen Synthese. Aufgrund seines reaktiven Bromatoms und seiner Nitrilgruppe kann es zur Herstellung einer Vielzahl von heterocyclischen Verbindungen verwendet werden. Diese Verbindungen sind essentiell für die Entwicklung von Pharmazeutika, Agrochemikalien und fortschrittlichen Materialien .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese von Molekülen mit potenziellen therapeutischen Anwendungen verwendet. Ihre Struktur ist günstig für die Bildung von Bindungen mit verschiedenen funktionellen Gruppen, was zur Entwicklung neuer Medikamente mit Antitumor-, Antikonvulsions- und Antichitosomal-Eigenschaften führt .
Analytische Chemie
Die einzigartige Struktur der Verbindung ermöglicht ihren Einsatz in der analytischen Chemie, insbesondere in spektroskopischen Methoden wie NMR, HPLC, LC-MS und UPLC. Sie kann als Standard oder Reagenz zur Identifizierung oder Quantifizierung anderer Substanzen dienen .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4,6-dimethylnicotinonitrile are currently unknown . More research is needed to determine which pathways are affected and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-4,6-dimethylnicotinonitrile is currently unknown . More research is needed to understand how factors such as temperature, pH, and the presence of other compounds may affect the action of 5-Bromo-4,6-dimethylnicotinonitrile.
Biochemische Analyse
Biochemical Properties
5-Bromo-4,6-dimethylnicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interactions between 5-Bromo-4,6-dimethylnicotinonitrile and these enzymes are primarily based on its ability to bind to the active sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of 5-Bromo-4,6-dimethylnicotinonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating gene expression, 5-Bromo-4,6-dimethylnicotinonitrile can alter cellular metabolism and promote or inhibit the production of specific proteins. These changes can lead to alterations in cell function, including growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, 5-Bromo-4,6-dimethylnicotinonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 5-Bromo-4,6-dimethylnicotinonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4,6-dimethylnicotinonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4,6-dimethylnicotinonitrile remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-4,6-dimethylnicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress response modulation. At higher doses, toxic or adverse effects can occur, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
5-Bromo-4,6-dimethylnicotinonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of specific metabolites by modulating enzyme activity. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to an accumulation of metabolites upstream of the inhibited step. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 5-Bromo-4,6-dimethylnicotinonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 5-Bromo-4,6-dimethylnicotinonitrile is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Bromo-4,6-dimethylnicotinonitrile provides insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDZLYWLXOVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)
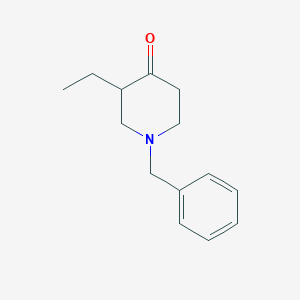


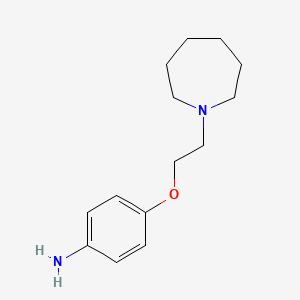
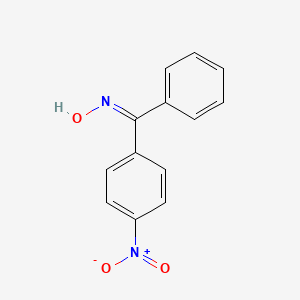


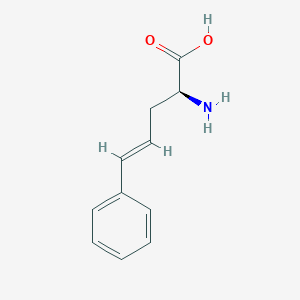

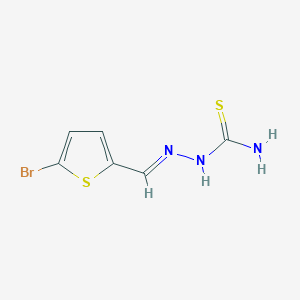


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)
